4-Hexyl-3-iodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131614-31-7 |
|---|---|
Molecular Formula |
C13H17IO2 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
4-hexyl-3-iodobenzoic acid |
InChI |
InChI=1S/C13H17IO2/c1-2-3-4-5-6-10-7-8-11(13(15)16)9-12(10)14/h7-9H,2-6H2,1H3,(H,15,16) |
InChI Key |
BDZGKJOJQZXNHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Hexyl 3 Iodobenzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution Pathways of Iodinated Benzoic Acids
The benzene (B151609) ring of 4-Hexyl-3-iodobenzoic acid is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity and rate of these reactions are dictated by the combined electronic and steric effects of the hexyl, iodo, and carboxyl substituents.
In electrophilic aromatic substitution (EAS) , the reactivity of the aromatic ring is influenced by the activating and directing effects of its substituents. The directing effects of the substituents on this compound are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -C₆H₁₃ (Hexyl) | 4 | Electron-donating (activating) | Ortho, Para-director |
| -I (Iodo) | 3 | Electron-withdrawing (deactivating) | Ortho, Para-director |
| -COOH (Carboxyl) | 1 | Electron-withdrawing (deactivating) | Meta-director |
The hexyl group at position 4 is an alkyl group, which is weakly activating and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5, and position 1, respectively). The iodine atom at position 3 is a halogen, which is deactivating due to its inductive electron-withdrawing effect but directs ortho and para due to resonance effects (positions 2, 4, and 6). The carboxylic acid group at position 1 is a deactivating group and a meta-director (positions 3 and 5).
Nucleophilic aromatic substitution (SNAr) , on the other hand, is favored by the presence of electron-withdrawing groups on the aromatic ring. In this compound, the iodo and carboxyl groups are electron-withdrawing, making the ring more susceptible to nucleophilic attack than benzene. The iodine atom can act as a leaving group in SNAr reactions, particularly when activated by the electron-withdrawing carboxyl group. The positions ortho and para to the electron-withdrawing groups are the most likely sites for nucleophilic attack.
Carbon-Carbon Bond Forming Reactions: Suzuki and Stille Coupling Applications
The carbon-iodine bond in this compound provides a versatile handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings.
Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a palladium(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Suzuki Coupling: This reaction couples an organoboron reagent (such as a boronic acid or ester) with an organohalide. For this compound, a Suzuki coupling would involve its reaction with a boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound where the iodine atom is replaced by the organic group from the boronic acid. The reaction is tolerant of a wide range of functional groups, including the carboxylic acid moiety.
Stille Coupling: This reaction utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. Similar to the Suzuki coupling, the Stille reaction of this compound would lead to the formation of a new carbon-carbon bond at the 3-position. Stille reactions are also known for their tolerance to various functional groups.
The general reaction schemes for Suzuki and Stille couplings of this compound are depicted below:
Suzuki Coupling Reaction Scheme
Stille Coupling Reaction Scheme
Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-C and C-heteroatom bond formation. In the context of benzoic acid derivatives, copper catalysis can be employed for intramolecular coupling-cyclization reactions. For a molecule like this compound, if a suitable nucleophilic group were present on the hexyl chain or another part of the molecule, an intramolecular copper-catalyzed cyclization could be envisioned.
Furthermore, copper can mediate the coupling of benzoic acid derivatives with other molecules. For instance, copper-mediated C-H activation and coupling have been reported for benzoic acid derivatives, often requiring a directing group to achieve regioselectivity.
Reactivity Profiles of the Carboxylic Acid Moiety in Aromatic Systems
The carboxylic acid group (-COOH) of this compound exhibits typical reactivity for this functional group, including esterification, amide formation, reduction, and decarboxylation.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into its corresponding ester. This is a reversible reaction, and the equilibrium can be driven towards the ester by removing water.
Amide Formation: The carboxylic acid can react with an amine to form an amide. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation (loss of CO₂) can sometimes be achieved under harsh conditions or through specific catalytic methods. The presence of the iodine atom could potentially influence the ease of decarboxylation.
The following table summarizes the typical reactions of the carboxylic acid moiety:
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amide Formation | Amine, Coupling agent | Amide |
| Reduction | LiAlH₄ | Primary alcohol |
| Decarboxylation | Heat/Catalyst | Arene |
Investigations into Hypervalent Iodine Chemistry and Oxidative Processes
The iodine atom in this compound can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. These species are valuable reagents in organic synthesis, acting as powerful and selective oxidants.
Iodinated benzoic acids are common precursors for the synthesis of hypervalent iodine reagents. The oxidation of the iodine atom can lead to iodine(III) (iodinanes) and iodine(V) (iodinones) species.
Iodine(III) Species: The oxidation of an iodoarene with reagents like peracetic acid can yield a (diacetoxyiodo)arene. For this compound, this would lead to the formation of 4-Hexyl-3-(diacetoxyiodo)benzoic acid. These iodine(III) compounds are versatile oxidizing agents and can also serve as precursors to other hypervalent iodine reagents, such as diaryliodonium salts. Diaryliodonium salts are excellent arylating agents.
The general synthesis of a (diacetoxyiodo)arene is as follows:
Iodine(V) Species: Further oxidation of iodoarenes or iodine(III) species can lead to the formation of iodine(V) compounds. A prominent example is the oxidation of 2-iodobenzoic acid to 2-iodylbenzoic acid (IBX), a powerful and selective oxidant. Similarly, this compound could potentially be oxidized to its corresponding iodyl derivative. These iodine(V) reagents are known for their ability to oxidize alcohols to aldehydes and ketones.
The synthesis of 2-iodylbenzoic acid (IBX) from 2-iodobenzoic acid is a well-established process:
The reactivity of these hypervalent iodine species derived from this compound would be analogous to their more commonly studied counterparts, offering opportunities for selective oxidations and functional group transformations.
Mechanistic Elucidation of Ligand Exchange and Oxidation Reactions
While specific mechanistic studies on this compound are not extensively documented in the literature, a comprehensive understanding of its reactivity can be inferred from investigations into analogous aryl iodide systems. The chemical behavior of this compound is dominated by the iodine substituent and the carboxylic acid group, which dictate its participation in ligand exchange and oxidation reactions.
Ligand Exchange at the Iodine Center:
The iodine atom in this compound can participate in ligand exchange reactions, particularly when it is in a hypervalent state. Hypervalent iodine(III) reagents, often generated in situ, are known to undergo ligand exchange where the acetate (B1210297) moieties can be replaced by other carboxylic acids. This process can alter the solubility and reactivity of the hypervalent iodine compound. For instance, the exchange of acetate for longer alkyl-chain carboxylates has been shown to enhance solubility in nonpolar solvents semanticscholar.org. The mechanism of this exchange likely involves the coordination of the incoming carboxylate to the iodine center, followed by the departure of the original ligand.
In the context of iodine(I) complexes, detailed investigations have shown that ligand exchange between [N⋯I⋯N]⁺ halogen-bonded complexes occurs readily. These studies confirm that mixing two homoleptic iodine(I) complexes can lead to a statistical ligand exchange, forming heteroleptic species rsc.org. This fundamental process of ligand exchange is crucial in various catalytic cycles where an iodine-containing species might be involved.
Oxidation Reactions:
The iodine atom of this compound can be oxidized from its native I(I) state to higher oxidation states, such as I(III) or I(V), forming hypervalent iodine compounds. These oxidized species are powerful oxidizing agents themselves and can participate in a variety of synthetic transformations.
The oxidation of aryl iodides can be achieved through various methods. For example, aerobic oxidation can be accomplished by intercepting the oxidizing intermediates of aldehyde autoxidation chemistry researchgate.net. This process is believed to proceed through a radical-chain mechanism.
In the context of transition metal catalysis, the "oxidation" often refers to the oxidative addition of the C-I bond to a low-valent metal center. This is a fundamental step in many cross-coupling reactions. For aryl iodides, the oxidative addition to metal centers like palladium(0) or nickel(I) has been extensively studied. The mechanism can vary depending on the metal, ligands, and substrate. Proposed pathways include a three-center concerted mechanism, a nucleophilic aromatic substitution (SNAr) type mechanism, and radical pathways involving single-electron transfer or halogen-atom abstraction nih.govlibretexts.orgucla.edunih.govresearchgate.net. For instance, with palladium(0), a concerted insertion mechanism is common for halobenzenes researchgate.net. In contrast, nickel(I) complexes can react via either a concerted or a halogen-atom abstraction pathway, depending on the supporting ligands nih.govucla.edu.
The following table provides a summary of potential mechanistic pathways for the oxidative addition of aryl iodides to transition metal centers, which is a key "oxidation" reaction in a catalytic context.
| Metal Center | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |
|---|---|---|---|
| Palladium(0) | Concerted Insertion | Three-membered palladacycle transition state | Ligand sterics and electronics |
| Nickel(I) | Three-center Concerted or Halogen-atom Abstraction | Ni(III) intermediate; aryl radical | Ligand type (e.g., bipyridine vs. pyrazolylpyridine) |
| Iridium(I) | Concerted Addition | Ir(III) oxidative addition product | Solvent polarity; nature of ancillary ligands |
Chemo- and Regioselective Functionalization Strategies Applied to Alkyl- and Halo-Substituted Benzoic Acids
The presence of three distinct functional handles on the this compound scaffold—the carboxylic acid, the hexyl chain, and the iodo group—presents both a challenge and an opportunity for selective functionalization. Strategies for achieving chemo- and regioselectivity are crucial for the targeted synthesis of complex derivatives.
Chemoselectivity:
Chemoselectivity in the functionalization of molecules like this compound involves differentiating between the reactivity of the C-I bond and the C-H bonds of the aromatic ring. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for selectively targeting the C-I bond. The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl > F, making the iodo group in this compound a prime site for functionalization libretexts.org.
For instance, in palladium-catalyzed reactions like the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond. This step is generally much more facile than the activation of C-H bonds under the same conditions, thus ensuring high chemoselectivity for transformations at the iodine-bearing carbon.
Regioselectivity:
Regioselectivity concerns the selective functionalization of a particular position on the aromatic ring. In the case of this compound, the primary sites for C-H functionalization are the positions ortho and meta to the carboxylic acid group (positions 2 and 5, and position 6, respectively). The directing effect of the substituents plays a critical role here.
The carboxylic acid group is a well-established directing group for ortho-C-H activation. Transition metal catalysts, particularly those of iridium and palladium, can coordinate to the carboxylate, facilitating the activation of the adjacent C-H bond acs.orgresearchgate.net. This has been successfully applied for the ortho-iodination of benzoic acids that already bear other substituents acs.orgresearchgate.net.
The following table summarizes some of the key chemo- and regioselective functionalization strategies that could be applied to a substrate like this compound, based on the literature for related compounds.
| Reaction Type | Target Site | Catalyst/Reagent | Directing Group | Selectivity Principle |
|---|---|---|---|---|
| Suzuki Coupling | C-I | Pd(0) catalyst, boronic acid | N/A | Chemoselective oxidative addition to the weaker C-I bond |
| Sonogashira Coupling | C-I | Pd(0)/Cu(I) catalyst, terminal alkyne | N/A | Chemoselective oxidative addition to the C-I bond |
| Ortho-C-H Halogenation | C2-H | Ir(III) or Pd(II) catalyst, halogen source (e.g., NIS) | Carboxylic acid | Regioselective chelation-assisted C-H activation |
| Ortho-C-H Arylation | C2-H | Pd(II) catalyst, arylating agent | Carboxylic acid | Regioselective chelation-assisted C-H activation |
Derivatives and Advanced Functionalization of 4 Hexyl 3 Iodobenzoic Acid
Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Group
The carboxylic acid moiety of 4-hexyl-3-iodobenzoic acid is a primary site for functionalization, readily undergoing conversion to ester and amide derivatives. These reactions are fundamental in organic synthesis and are employed to modify the compound's physicochemical properties or to prepare intermediates for further transformations nih.govsemanticscholar.org.
Esterification: Esters are commonly synthesized through the Fischer–Speier esterification process, which involves reacting the carboxylic acid with an alcohol under acidic conditions wikipedia.org. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.
Amidation: Amide synthesis typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. nih.govthieme-connect.de Common methods include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or converting the carboxylic acid to an acyl chloride prior to the addition of the amine. These methods allow for the formation of a wide variety of N-substituted amides. nih.gov
The table below illustrates the synthesis of potential ester and amide derivatives starting from this compound.
| Derivative Type | Reactant | Reaction | Product |
| Ester | Methanol (CH₃OH) | Fischer Esterification | Methyl 4-hexyl-3-iodobenzoate |
| Ester | Ethanol (C₂H₅OH) | Acid-catalyzed | Ethyl 4-hexyl-3-iodobenzoate |
| Amide | Ammonia (NH₃) | Coupling Agent | 4-Hexyl-3-iodobenzamide |
| Amide | Aniline (B41778) (C₆H₅NH₂) | Acyl Chloride Method | N-phenyl-4-hexyl-3-iodobenzamide |
| Amide | Diethylamine ((C₂H₅)₂NH) | Coupling Agent | N,N-diethyl-4-hexyl-3-iodobenzamide |
Development of Acylhydrazones and Other Nitrogen-Containing Derivatives
Acylhydrazones are a significant class of nitrogen-containing compounds known for their diverse biological activities. nih.gov They are characterized by the –CO–NH–N=CH– moiety and are typically synthesized through the condensation of carboxylic acid hydrazides with aldehydes or ketones. nih.gov
The synthesis of acylhydrazones from this compound proceeds in a two-step sequence:
Formation of the Hydrazide: The methyl or ethyl ester of this compound is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield 4-hexyl-3-iodobenzohydrazide. nih.gov
Condensation: The resulting hydrazide is then condensed with a variety of aromatic or aliphatic aldehydes and ketones to form the corresponding acylhydrazone derivatives. nih.govresearchgate.net
This synthetic route offers a straightforward method for creating a library of novel compounds with potential applications in medicinal chemistry.
| Starting Hydrazide | Aldehyde/Ketone | Resulting Acylhydrazone |
| 4-Hexyl-3-iodobenzohydrazide | Benzaldehyde | (E)-N'-(phenylmethylene)-4-hexyl-3-iodobenzohydrazide |
| 4-Hexyl-3-iodobenzohydrazide | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-hexyl-3-iodobenzohydrazide |
| 4-Hexyl-3-iodobenzohydrazide | Acetone | (E)-N'-(propan-2-ylidene)-4-hexyl-3-iodobenzohydrazide |
| 4-Hexyl-3-iodobenzohydrazide | Cyclohexanone | (E)-N'-(cyclohexylidene)-4-hexyl-3-iodobenzohydrazide |
Halogen-Directed C-H Activation and Selective Functionalization
The iodine atom on the aromatic ring of this compound plays a crucial role in directing further functionalization through C-H activation. scispace.com Transition-metal-catalyzed reactions, particularly those using palladium, can selectively activate the C-H bond at the position ortho to the halogen atom. organic-chemistry.orgnih.gov This strategy provides a powerful tool for introducing additional substituents onto the benzene (B151609) ring with high regioselectivity.
In the case of this compound, the iodine at the C3 position can direct the functionalization of the C2-H bond. This process typically involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.org This method avoids the need for pre-functionalized starting materials and offers an efficient route to polysubstituted aromatic compounds.
| Reaction Type | Catalyst | Coupling Partner | Product |
| Arylation | Pd(OAc)₂ | Phenylboronic acid | 2-Phenyl-4-hexyl-3-iodobenzoic acid |
| Alkenylation | Pd(OAc)₂ | Styrene | 2-Styryl-4-hexyl-3-iodobenzoic acid |
| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | 2-Acetoxy-4-hexyl-3-iodobenzoic acid |
Incorporation into Polycyclic and Heterocyclic Systems (e.g., Isocoumarins, Indoles, Quinazolinones)
Substituted iodobenzoic acids are valuable precursors for the synthesis of various fused heterocyclic systems that form the core of many natural products and pharmaceuticals. beilstein-journals.orgnih.gov
Isocoumarins: Isocoumarins, or 1H-isochromen-1-ones, can be synthesized from o-iodobenzoic acids via transition-metal-catalyzed annulation with alkynes. organic-chemistry.orgnih.gov For this compound, this would involve a palladium or copper-catalyzed reaction with a terminal or internal alkyne, leading to the formation of a 7-hexyl-8-iodo-substituted isocoumarin (B1212949) derivative. researchgate.net
Indoles: The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from phenylhydrazines and ketones or aldehydes. mdpi.comnih.gov While not a direct application, this compound could be chemically modified through reactions like Curtius rearrangement to form an aniline derivative. This aniline can then be converted to a hydrazine, which serves as the key starting material for constructing an indole ring system. nih.govorganic-chemistry.org
Quinazolinones: The 4(3H)-quinazolinone scaffold is prevalent in many biologically active compounds. rsc.orgnih.gov A common synthetic route involves the cyclization of 2-aminobenzoic acids (anthranilic acids) with various reagents. beilstein-journals.org this compound can be converted into 2-amino-4-hexyl-3-iodobenzoic acid, which can then undergo condensation with reagents like formamide (B127407) or nitriles to yield substituted quinazolinones. researchgate.netnih.gov
| Heterocyclic System | Key Precursor from this compound | Typical Reaction |
| Isocoumarin | This compound | Pd or Cu-catalyzed annulation with alkynes |
| Indole | 4-Hexyl-3-iodophenylhydrazine (multi-step synthesis) | Fischer indole synthesis with a ketone/aldehyde |
| Quinazolinone | 2-Amino-4-hexyl-3-iodobenzoic acid | Condensation with formamide or amides |
Design and Synthesis of Functionalized Ligands for Coordination Chemistry
The structural features of this compound and its derivatives make them attractive candidates for the design of ligands in coordination chemistry. rsc.org The carboxylic acid group, or its corresponding amide or ester derivatives, can act as a coordination site for metal ions.
Further functionalization can introduce additional donor atoms, leading to multidentate ligands. For example, converting the carboxylic acid to a derivative containing nitrogen or sulfur atoms can create bidentate or tridentate ligands capable of forming stable chelate complexes with transition metals. The synthesis of tetrazole-containing compounds from nitriles is one such strategy, as tetrazolate anions are known to coordinate with metal ions. researchgate.net The hexyl group can also be modified to influence the solubility and steric properties of the resulting metal complexes.
Catalytic Applications in Organic Synthesis Enabled by 4 Hexyl 3 Iodobenzoic Acid Derivatives
Design of Metal Complexes and Nanoparticle Catalysts Utilizing Iodinated Aromatic Ligands
The presence of an iodine atom on the aromatic ring of 4-hexyl-3-iodobenzoic acid and similar structures makes them valuable ligands in coordination chemistry and materials science. The carbon-iodine bond serves as a versatile anchor for creating advanced catalytic materials, including metal complexes and functionalized nanoparticles.
Iodinated aromatic compounds are frequently employed as precursors in cross-coupling reactions to synthesize more complex ligands, which are then used to form metal complexes with transition metals like palladium, copper, and ruthenium. uwindsor.ca The C-I bond is generally more reactive than C-Br or C-Cl bonds, facilitating reactions such as Sonogashira, Suzuki, and Heck couplings for ligand synthesis. researchgate.net For instance, an iodobenzoic acid can be coupled with other molecular fragments to create bidentate or polydentate ligands capable of chelating metal ions, thereby forming stable and catalytically active complexes. eiu.edunih.gov These complexes are instrumental in a wide array of chemical transformations.
Furthermore, iodinated aromatics are pivotal in the design of nanoparticle-based catalysts. These ligands can be anchored onto the surface of supports like magnetic nanoparticles, polymers, or silica. mdpi.comresearchgate.net This immobilization leads to the creation of heterogeneous catalysts. A notable example involves the use of (4-iodophenyl)polystyrene shells on a magnetite core to create a robust organocatalyst. mdpi.com The stability and reusability of such nanoparticle catalysts are significant advantages, particularly in making processes more cost-effective and environmentally friendly. researchgate.netmdpi.com The iodinated moiety can either be part of the final catalytic structure or act as a reactive site for attaching the catalytically active species.
Table 1: Examples of Catalyst Systems Utilizing Iodinated Aromatic Ligands
| Catalyst Type | Support/Metal Center | Precursor Example | Application | Reference |
| Homogeneous Complex | Palladium(II) | o-, m-, p-Iodobenzoic acids | Heck Reaction | uwindsor.ca |
| Heterogeneous Nanoparticle | Magnetite Core | (4-Iodophenyl)polystyrene | Oxidative Organocatalysis | mdpi.com |
| Heterogeneous Nanoparticle | Polyacrylonitrile Fiber | Iodinated Aromatics | Heck Reaction | researchgate.net |
| Homogeneous Complex | Copper(II) | 2,2'-Bipyridyl Ligands | C-H Imidation | acs.org |
Investigation of Chiral Catalysis with Enantioselective Derivatives
The development of enantioselective catalysis is a cornerstone of modern organic synthesis, crucial for producing single-enantiomer pharmaceuticals and fine chemicals. Derivatives of this compound can be strategically modified to create chiral catalysts for asymmetric transformations.
Chirality can be introduced by coupling the iodobenzoic acid with a chiral amine or alcohol, resulting in a chiral iodoarylamide or ester. These molecules can then serve as precursors for chiral hypervalent iodine reagents or as ligands for asymmetric metal catalysis. nih.govacs.org In the context of hypervalent iodine chemistry, chiral iodoarenes are oxidized in situ to form chiral iodine(III) or iodine(V) species. These chiral oxidants can then mediate enantioselective transformations, such as the α-functionalization of carbonyl compounds. princeton.eduepfl.chacs.org
For example, chiral iodoaryloxazoline catalysts, synthesized from 2-iodobenzoic acid derivatives and chiral amino alcohols, have been developed for the enantioselective α-tosyloxylation of ketones. acs.orgacs.org The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst. The design of the catalyst, including the position of substituents on the iodoarene ring, is critical for achieving high levels of activity and enantioselectivity. acs.org While a menthyl-derived iodoaryl catalyst has shown some success, achieving high enantioselectivity remains a significant challenge in this field. acs.org
Table 2: Chiral Catalysts Derived from Iodinated Aromatics
| Catalyst Type | Chiral Source | Reaction | Enantiomeric Excess (ee) | Reference |
| Chiral Iodine(III) Catalyst | Iodoaryloxazoline | α-Tosyloxylation of Propiophenone | up to 53% | acs.orgacs.org |
| Cobalt(III) Complex | Chiral Carboxylic Acid | C-H Alkylation | High | nih.gov |
| Chiral Iodine(III) Reagent | Iminoiodinane from Chiral Amine | Asymmetric Epoxidation | High | princeton.edu |
Role as a Precursor for Hypervalent Iodine Organocatalysts
One of the most significant applications of iodoarenes like this compound is their role as precursors for generating hypervalent iodine reagents. rsc.orgrsc.org These reagents, particularly iodine(III) and iodine(V) compounds, are powerful and environmentally benign oxidants that can often replace toxic heavy metal-based oxidants. researchgate.net While hypervalent iodine reagents can be used stoichiometrically, a more sustainable approach involves their generation in catalytic amounts from an iodoarene precatalyst.
In a typical catalytic cycle, the iodoarene is oxidized to the active hypervalent iodine species—often an iodine(III) compound or an iodine(V) species like 2-iodoxybenzoic acid (IBX)—using a terminal oxidant such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone®. mdpi.comnsf.govresearchgate.net The generated hypervalent iodine catalyst then performs the desired oxidation, such as converting an alcohol to an aldehyde or ketone, after which it is reduced back to the original iodoarene, completing the catalytic cycle. rsc.orgsemanticscholar.org
The structure of the iodoarene precursor can significantly influence the reactivity and selectivity of the resulting hypervalent iodine catalyst. For instance, o-iodobenzoic acid is a common precursor for IBX. researchgate.netsemanticscholar.org Modified versions, such as 3,4,5,6-tetramethyl-2-iodobenzoic acid, have been developed to generate more reactive IBX derivatives in situ for the oxidation of alcohols at room temperature. nsf.govsemanticscholar.org The presence of the hexyl group in this compound could enhance solubility in organic solvents, a known limitation of the parent IBX. researchgate.net
Comparative Analysis of Heterogeneous vs. Homogeneous Catalytic Systems
Catalytic systems derived from this compound can be classified as either homogeneous or heterogeneous, each with distinct advantages and disadvantages. chemguide.co.uksavemyexams.com
Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. chemguide.co.uksavemyexams.com This includes soluble metal complexes with iodinated ligands and organocatalysts like hypervalent iodine reagents generated in situ. The primary advantage of homogeneous catalysis is the high accessibility of catalytic sites, which often leads to higher activity and selectivity under mild reaction conditions. savemyexams.com However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst. chemguide.co.uk
Heterogeneous Catalysis , in contrast, uses a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. chemguide.co.uksavemyexams.com For iodinated catalysts, this is achieved by immobilizing the iodoarene precursor or the final catalytic species on a solid support like a polymer resin, silica, or magnetic nanoparticles. mdpi.comrsc.org The main benefit of this approach is the ease of catalyst separation through simple filtration, which allows for straightforward catalyst recycling and reuse over multiple cycles. researchgate.netmdpi.com This enhances the economic and environmental sustainability of the process. However, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, where reactants have restricted access to the active sites on the catalyst surface. savemyexams.com
Table 3: Comparison of Homogeneous and Heterogeneous Catalytic Systems
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Catalyst Separation | Difficult (e.g., distillation, chromatography) | Easy (e.g., filtration) |
| Reusability | Generally low | Generally high mdpi.com |
| Activity/Selectivity | Often high due to accessible active sites savemyexams.com | Can be lower due to mass transfer limits |
| Example | Soluble IBX generated from 2-iodobenzoic acid for alcohol oxidation researchgate.net | Polymer-supported IBX for alcohol oxidation semanticscholar.org |
The development of core-shell magnetic nanoparticles with a (4-iodophenyl)polystyrene shell represents a significant advancement in creating stable and recyclable heterogeneous hypervalent iodine catalysts, demonstrating high recovery and performance over several cycles. mdpi.com
Supramolecular Chemistry and Non Covalent Interactions of 4 Hexyl 3 Iodobenzoic Acid
Halogen Bonding Interactions: Iodine as a Halogen Bond Donor in Crystal Engineering
A defining feature of 4-Hexyl-3-iodobenzoic acid is the presence of an iodine atom, which can act as a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the context of crystal engineering, the iodine atom in the 3-position of the benzoic acid can form strong and reliable interactions with a variety of halogen bond acceptors, such as nitrogen, oxygen, or sulfur atoms in other molecules.
Hydrogen Bonding Networks in Solid-State Architectures
The carboxylic acid moiety of this compound is a primary driver of its supramolecular behavior, primarily through the formation of robust hydrogen bonds. The hydroxyl group (-OH) of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This dual functionality typically leads to the formation of a classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.
This dimeric synthon is one of the most reliable and frequently observed motifs in the crystal structures of carboxylic acids. The presence of the hexyl chain and the iodine atom can influence the packing of these dimers, leading to a variety of extended networks. For example, the dimers may stack in sheets or be arranged in more complex three-dimensional patterns, guided by weaker van der Waals forces from the hexyl chains and potential halogen bonding interactions. The interplay between the strong hydrogen-bonded dimers and other weaker interactions is crucial in determining the final solid-state architecture.
Co-crystallization Strategies for Controlled Supramolecular Assembly
Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. For this compound, co-crystallization offers a route to systematically modify its supramolecular assembly. By introducing a second molecule, a "co-former," that can participate in non-covalent interactions, new and predictable synthons can be formed.
For instance, co-crystallization with molecules containing strong hydrogen bond acceptors, such as pyridines or amides, can lead to the formation of a heterosynthon, where the carboxylic acid of this compound forms a hydrogen bond with the co-former instead of forming a homodimer. Similarly, selecting co-formers with potent halogen bond acceptors can specifically target the iodine atom, leading to co-crystals where the primary interaction is a halogen bond. This approach allows for a high degree of control over the resulting structure and properties of the crystalline material.
| Interaction Type | Potential Co-former Functional Group | Expected Supramolecular Synthon |
| Hydrogen Bonding | Pyridine (B92270), Amide | Carboxylic Acid···Pyridine/Amide Heterosynthon |
| Halogen Bonding | Nitrile, Thioether | C-I···Nitrile/Thioether Halogen Bond |
| Multiple Interactions | Aminopyridine | Simultaneous Hydrogen and Halogen Bonding |
Synergistic Effects of Hydrogen and Halogen Bonding in Directed Assembly
The true potential of this compound as a building block in supramolecular chemistry lies in the synergistic interplay between its hydrogen and halogen bonding capabilities. The presence of both a strong hydrogen bond donor/acceptor group (carboxylic acid) and a potent halogen bond donor (iodine) on the same molecule allows for the creation of highly organized and complex multi-component systems.
Design Principles for Metal-Organic Frameworks and Supramolecular Cages Incorporating Iodobenzoate Moieties
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylate group of this compound makes it a suitable candidate for use as a linker in the synthesis of MOFs. Upon deprotonation, the carboxylate can coordinate to metal centers, forming the nodes of the framework.
Supramolecular cages are discrete, three-dimensional structures formed by the self-assembly of multiple components through non-covalent interactions. Iodobenzoate derivatives can be used as panels or vertices in the construction of such cages. The directionality of both the coordination bonds from the carboxylate and the halogen bonds from the iodine can be used to guide the assembly of a specific cage architecture. The hydrophobic hexyl chains would likely be oriented towards the exterior of the cage or within its cavity, depending on the solvent and the other building blocks involved, influencing the cage's solubility and guest-binding properties.
Computational and Theoretical Investigations of 4 Hexyl 3 Iodobenzoic Acid Analogues
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. orientjchem.orgceon.rs For 4-hexyl-3-iodobenzoic acid, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular geometry, electronic properties, and reactivity. researchgate.netmdpi.comniscpr.res.inacs.org
The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. niscpr.res.in A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ceon.rs For substituted benzoic acids, both the electron-donating hexyl group and the electron-withdrawing iodo group, along with the carboxylic acid group, will influence the energies and spatial distribution of these frontier orbitals. The hexyl group, being an electron-donating group (EDG), tends to increase the energy of the HOMO, while the electronegative iodine and the carboxylic acid group will lower the energy of the LUMO.
DFT calculations can also map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid group would show the most negative potential (red regions), making them susceptible to electrophilic attack, while the acidic proton would be a region of high positive potential (blue region).
The reactivity of the molecule can be further quantified using various quantum chemical parameters. DFT calculations have been used to examine correlations between these parameters and experimental properties like the acid dissociation constant (pKa). researchgate.net For a set of substituted benzoic acids, excellent correlations have been found between the pKa and calculated parameters such as the energy difference between the acid and its conjugate base (ΔEprot) and the calculated charges on the atoms of the carboxylic acid group. researchgate.net The calculated gas phase acidity values for substituted benzoic acids are often consistent with the electronic effects of the substituents. mdpi.com
| Calculated Parameter (DFT B3LYP/6-311G(d,p)) | Significance for this compound | Expected Influence of Substituents |
|---|---|---|
| HOMO Energy | Electron-donating ability; susceptibility to oxidation | Increased by the electron-donating hexyl group |
| LUMO Energy | Electron-accepting ability; susceptibility to reduction | Lowered by the electron-withdrawing iodine and carboxyl groups |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Modulated by the competing effects of the substituents |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Negative potential on carboxyl oxygens; positive on acidic proton |
| Calculated pKa Correlates (e.g., ΔEprot) | Predicts the acidity of the carboxylic acid group | Influenced by the inductive and resonance effects of both hexyl and iodo groups researchgate.netmdpi.com |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. riverpublishers.com For an amphiphilic molecule like this compound, which possesses a hydrophilic carboxylic acid head and a hydrophobic hexyl-iodophenyl tail, MD simulations are ideal for investigating the intermolecular interactions that drive self-assembly in solution. researchgate.nettandfonline.com
The primary non-covalent interactions governing the self-assembly of such molecules are hydrogen bonding and π–π stacking. nih.gov The carboxylic acid groups can form strong hydrogen-bonded dimers, a well-known structural motif for benzoic acids that often serves as a precursor to larger assemblies like liquid crystals. mdpi.comresearchgate.net The aromatic rings can interact through π–π stacking, where the electron-rich π systems of adjacent rings align. The hexyl chains contribute through hydrophobic interactions, seeking to minimize contact with aqueous environments.
MD simulations can model the behavior of many molecules simultaneously in a simulated solvent box. nepjol.info By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the spontaneous aggregation of molecules into larger structures, such as micelles, bilayers, or columnar stacks. acs.org These simulations provide detailed insights into the mechanism of self-assembly, from the initial formation of small, disordered oligomers to their evolution into well-defined nanostructures. researchgate.net
The strength of these intermolecular interactions can be quantified from the simulation trajectories or through separate high-level quantum chemical calculations on representative dimers. nih.govunifi.it Aromatic-aromatic interactions are typically rationalized based on electrostatic and van der Waals forces. nih.gov The interaction energy depends on the relative orientation of the interacting molecules, with common motifs being T-shaped (edge-to-face) and parallel-displaced stacking.
| Interaction Type | Relevant Moieties in this compound | Typical Interaction Energy (kcal/mol) | Role in Self-Assembly |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid groups (-COOH) | -5 to -10 (per bond) | Formation of strong dimers, driving initial association acs.orgmdpi.com |
| π–π Stacking | Iodinated benzene (B151609) rings | -2 to -5 | Stabilizes the core of aggregates, promoting columnar structures nih.gov |
| Hydrophobic Interactions | Hexyl chains (-C6H13) | Variable, entropy-driven | Sequesters nonpolar tails away from the solvent, promoting aggregation nih.gov |
| Halogen Bonding | Iodine atom and an electron donor (e.g., carbonyl oxygen) | -1 to -5 | Provides directional control and additional stability to the assembly mdpi.com |
Theoretical Predictions of Reaction Mechanisms and Transition States
Theoretical calculations, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. researchgate.netdigitellinc.com For this compound, with its reactive C-I and C-COOH bonds, computational studies can predict its behavior in important transformations like cross-coupling and decarboxylation reactions.
The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a key potential reaction for this molecule. DFT calculations have been extensively used to study the mechanism of palladium-catalyzed Sonogashira reactions. researchgate.netresearchgate.netcore.ac.uk The generally accepted catalytic cycle involves three main stages: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation (or alkynylation), and reductive elimination to yield the product and regenerate the catalyst. researchgate.netlibretexts.org DFT studies can calculate the activation barriers for each step, identifying the rate-determining step and revealing the geometry of the transition states. For instance, in the copper-free Sonogashira reaction, DFT calculations have been used to compare different proposed pathways, such as the carbopalladation versus the deprotonation route, concluding that the latter is more feasible. core.ac.uk
Decarboxylation is another fundamental reaction for benzoic acids. The mechanism can vary depending on the reaction conditions. For instance, the decarboxylation of β-keto acids is proposed to proceed through a cyclic, concerted transition state. masterorganicchemistry.com For aryl halides, transition-metal-free decarboxylative iodination can occur, and computational studies have helped to distinguish between radical and concerted pathways. nih.gov DFT calculations on substituted benzoic acids have shown that the energy barrier for decarboxylation can be significantly influenced by the position of substituents. Ortho-substituents, for example, can lower the decarboxylation barrier by destabilizing the ground state of the starting material through steric clash with the carboxyl group. nih.govresearchgate.net
| Reaction Type | Key Mechanistic Steps for this compound | Role of Theoretical Prediction |
|---|---|---|
| Sonogashira Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination researchgate.netresearchgate.net | Calculate activation energies for each step; identify the rate-determining step; predict the geometry of Pd intermediates and transition states. |
| Decarboxylative Halogenation | Formation of an acyl hypohalite; radical or concerted C-C bond cleavage nih.gov | Differentiate between radical and concerted mechanisms; calculate transition state energies; explain the effect of substituents on reaction rates. |
| Esterification | Protonation of carbonyl, nucleophilic attack by alcohol, proton transfer, elimination of water | Model the tetrahedral intermediate; calculate proton affinities and activation barriers for each step. |
Analysis of Aromaticity and Substituent Effects on Chemical Properties
Aromaticity is a fundamental concept in chemistry that describes the unusual stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. Computational methods provide quantitative measures of aromaticity. Two of the most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.compsu.edu
NICS is a magnetic criterion, calculated as the negative of the absolute magnetic shielding at the center of the ring (NICS(0)) or at a point above it (e.g., NICS(1)). mdpi.com Highly negative NICS values indicate strong aromaticity (diatropic ring current), while positive values indicate antiaromaticity. HOMA is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic bond length. psu.edu HOMA values range from 1 for a fully aromatic system (like benzene) to 0 or negative values for non-aromatic systems.
The chemical properties, particularly the acidity of the carboxylic acid group, are strongly influenced by substituent effects. scispace.com The electron-withdrawing iodo group at the meta position will increase the acidity of the benzoic acid (lower pKa) by stabilizing the negative charge of the conjugate base (benzoate) through its inductive effect. The electron-donating hexyl group at the para position will have the opposite effect, slightly decreasing the acidity by destabilizing the benzoate (B1203000) anion. DFT calculations can precisely quantify these competing effects on the electronic structure and predict the resulting acidity. researchgate.netmdpi.com
| Aromaticity Index | Principle | Predicted Influence on this compound |
|---|---|---|
| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on bond length equalization psu.edu | Value expected to be close to 1, with minor deviations due to substituent-induced bond length alterations. mdpi.com |
| NICS (Nucleus-Independent Chemical Shift) | Based on magnetic shielding in the ring center mdpi.com | Expected to be strongly negative, confirming aromaticity. The magnitude might be slightly modulated by substituents. |
| FLU (Aromatic Fluctuation Index) | Based on electronic charge fluctuation between adjacent atoms scispace.com | Provides another electronic measure of delocalization, complementing HOMA and NICS. |
Computational Design of Novel Derivatives and Advanced Materials
Computational chemistry is not only for analysis but also for design. By predicting the properties of hypothetical molecules, researchers can screen candidates for specific applications before undertaking costly and time-consuming synthesis. Derivatives of this compound could be computationally designed to create advanced materials with tailored properties.
One promising area is liquid crystals. Benzoic acid derivatives are well-known building blocks for liquid crystals, often forming mesophases through hydrogen-bonded dimerization. mdpi.comresearchgate.netfrontiersin.org The combination of a rigid aromatic core (iodobenzoic acid) and a flexible alkyl chain (hexyl) is a classic design principle for calamitic (rod-shaped) liquid crystals. Computational studies can be used to design new derivatives by varying the length of the alkyl chain, the position and nature of the halogen, and adding other functional groups. DFT calculations can predict molecular shape (aspect ratio) and dipole moment, which are crucial for mesophase stability. frontiersin.org MD simulations can then be used to predict the self-assembly of these designed molecules into liquid crystalline phases. spectroscopyonline.comresearchgate.net
Furthermore, the presence of a halogen atom makes these molecules excellent building blocks for functional materials via cross-coupling reactions. beilstein-journals.orgdtu.dk Computational screening could identify derivatives of this compound that, when polymerized or incorporated into larger structures, would have desirable electronic properties for applications in organic electronics, such as organic photovoltaics or light-emitting diodes. DFT can predict the HOMO/LUMO levels of potential polymers, which determine their suitability as electron or hole transport materials. ceon.rs The design principles of crystal engineering can also be applied, using halogen bonding as a tool to guide the self-assembly of derivatives into specific solid-state architectures with unique properties. mdpi.comscispace.com
| Target Material | Design Strategy for Derivatives | Computational Tool | Predicted Property |
|---|---|---|---|
| Liquid Crystals | Vary alkyl chain length; change halogen; add lateral substituents. mdpi.com | DFT, MD Simulations | Molecular shape, dipole moment, mesophase type and stability. frontiersin.org |
| Conducting Polymers | Design monomers for polymerization via cross-coupling. | DFT | HOMO/LUMO levels, band gap, charge transport properties. ceon.rs |
| Supramolecular Gels | Introduce groups capable of stronger/more directional interactions (e.g., amides). | MD Simulations | Self-assembly pathways, fibril structure, gelation potential. researchgate.netnih.gov |
| Functional Cocrystals | Combine with complementary molecules (e.g., pyridine (B92270) derivatives). mdpi.com | DFT, Hirshfeld Surface Analysis | Strength and directionality of halogen and hydrogen bonds, crystal packing. acs.orgmdpi.com |
Applications in Materials Science Research
Integration into Functional Polymers and Conducting Materials
The structure of 4-Hexyl-3-iodobenzoic acid lends itself to incorporation into various polymer architectures. The carboxylic acid group can be used for polymerization reactions, such as polyesterification, to form the polymer backbone. The hexyl group can enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing and fabrication of thin films.
The presence of the iodine atom is particularly significant for conducting materials. Iodine is a well-known dopant for conducting polymers like polyaniline, where it acts as an electron acceptor, increasing the material's conductivity. researchgate.netmdpi.comkashanu.ac.ir While direct studies on polymers from this compound are not available, it is plausible that the covalently bound iodine could influence the electronic properties of the polymer, potentially leading to materials with inherent conductivity or semiconductivity. Furthermore, the carbon-iodine bond can be a site for further chemical modifications, allowing for the grafting of other functional groups onto the polymer chain. tandfonline.comrsc.orgresearchgate.net
Design of Sensors and Responsive Materials Utilizing Iodinated Aromatic Scaffolds
Iodinated aromatic compounds are being explored for their use in sensors and responsive materials. The iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules and create ordered structures. nih.gov This property is valuable in the design of sensors where specific binding events can be translated into a detectable signal.
Materials that respond to external stimuli, such as light or changes in pH, are of great interest. nih.govresearchgate.netresearchgate.netdntb.gov.ua The aromatic core of this compound can be functionalized to incorporate photo-responsive or pH-sensitive moieties. The interplay between the hexyl chain, which can influence the material's morphology and phase behavior, and the functional groups on the aromatic ring could lead to novel smart materials. For instance, changes in the environment could trigger a change in the material's conformation or aggregation state, leading to a measurable optical or electronic response.
Advanced Organic Electronic Materials Development
The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the precise tuning of molecular structure to achieve desired electronic properties. researchgate.net Halogenated benzoic acids are among the precursors used in the synthesis of liquid-crystalline compounds and other ordered materials. google.com
While there is no specific research on this compound in this context, its structure is analogous to molecules known to form liquid crystals. Benzoic acid derivatives with long alkyl chains, like the hexyl group in this compound, are known to exhibit liquid crystalline phases. nih.govresearchgate.netnih.gov The ordered arrangement of molecules in a liquid crystal phase can facilitate charge transport, a key requirement for electronic devices. The iodine atom can further influence the molecular packing and electronic coupling between molecules. Although speculative without direct experimental data, this compound could serve as a component in the synthesis of new liquid crystals or other organic semiconductors for electronic applications.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Hexyl-3-iodobenzoic acid, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons, the aliphatic protons of the hexyl chain, and the acidic proton of the carboxylic acid group. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the hexyl chain would appear as a series of multiplets in the upfield region of the spectrum. The carboxylic acid proton would typically be observed as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. This would include signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the iodine atom showing a characteristic shift), and the six distinct carbons of the hexyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general chemical shift ranges for similar functional groups and substituted benzenes. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |
| Aromatic (Ar-H) | 7.0 - 8.5 (m) | 120 - 140 |
| Hexyl (-CH₂-) | 0.8 - 2.8 (m) | 14 - 40 |
| Hexyl (-CH₃) | 0.8 - 1.0 (t) | ~14 |
Mass Spectrometry (MS) for Molecular and Mechanistic Analysis (e.g., ESI-IT-MS, GC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇IO₂), the molecular weight is 332.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 332. The presence of iodine would be indicated by its characteristic isotopic pattern.
Fragmentation patterns would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group. For this specific compound, cleavage of the hexyl chain would also be anticipated, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).
X-ray Diffraction Studies (Single-Crystal and Powder) for Solid-State Structures and Crystal Packing
Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples, providing a characteristic "fingerprint" of the crystalline phase. This is particularly useful for identifying different polymorphic forms of the compound.
Spectroscopic Methods (IR, UV-Vis) for Functional Group Analysis and Electronic Properties
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound would give rise to characteristic absorption bands in the UV region, typically around 200-300 nm.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Chromatographic Techniques for Reaction Mixture Analysis and Product Purification (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for purifying the final product. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be a suitable method for analyzing the purity of the compound and for separating it from starting materials and byproducts. A UV detector would be effective for monitoring the elution of the aromatic compound.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization of the carboxylic acid to a more volatile ester, to analyze the composition of reaction mixtures and identify impurities.
Environmental and Biochemical Research Trajectories for Iodinated Benzoic Acids
Biodegradation Pathways of Iodobenzoic Acid Isomers in Environmental Systems
The environmental persistence of halogenated organic compounds is a significant concern. Research into the biodegradation of iodobenzoic acid isomers indicates that microorganisms possess varied capabilities to metabolize these substances, suggesting potential pathways for the environmental breakdown of 4-Hexyl-3-iodobenzoic acid.
Studies have demonstrated that the position of the iodine substituent on the benzoic acid ring is a critical determinant of biodegradability. For instance, denitrifying bacterial consortia have been shown to mineralize specific isomers under anaerobic conditions. oup.com One such consortium, maintained on 3-chlorobenzoate, was capable of degrading 3-bromobenzoate but not 3-iodobenzoate, highlighting high substrate specificity. oup.com Conversely, a culture enriched with 4-chlorobenzoate (B1228818) could metabolize both 4-bromobenzoate (B14158574) and 4-iodobenzoate, with stoichiometric release of the corresponding halide ions. oup.com
Aerobic biodegradation has also been documented. Sludge from wastewater treatment plants has been used to successfully biodegrade 2-, 3-, and 4-iodobenzoic acids. niscpr.res.inthermofisher.com Furthermore, specific bacterial strains, including various Pseudomonas species, are capable of utilizing chloroaromatic compounds and have shown versatility in degrading other halogenated benzoates, including fluoro- and iodobenzoic acids. researchgate.net The degradation often proceeds through the formation of catechols followed by ring cleavage. researchgate.net
| Iodobenzoic Acid Isomer | Condition | Degrading Organism/System | Finding | Reference |
|---|---|---|---|---|
| 4-Iodobenzoate | Anaerobic (Denitrifying) | Enrichment culture on 4-chlorobenzoate | Degraded with stoichiometric release of iodide. | oup.com |
| 3-Iodobenzoate | Anaerobic (Denitrifying) | Enrichment culture on 3-chlorobenzoate | Not utilized within the 10-day test period. | oup.com |
| 2-, 3-, and 4-Iodobenzoic acids | Aerobic | Wastewater treatment plant sludge | Successfully biodegraded. | niscpr.res.inthermofisher.com |
| Various Chloro- and Iodobenzoic acids | Aerobic | Pseudomonas aeruginosa | Versatile in degrading a variety of halogenated aromatics. | researchgate.net |
Research into Iodine Metabolism and Accumulation by Plants and Microorganisms from Organic Iodine Sources
The biogeochemical cycling of iodine is a complex process where microorganisms and plants play pivotal roles. jst.go.jpscispace.com Research indicates that these organisms can interact with and process organic iodine compounds, which has implications for the environmental fate of molecules like this compound and for agricultural biofortification.
Plants are capable of absorbing iodine not only in its inorganic forms (iodate and iodide) but also as organic molecules, including iodobenzoates and iodosalicylates. frontiersin.orgnih.gov Once absorbed, iodine is primarily transported through the xylem. frontiersin.org Studies have shown that the application of organic iodine sources can lead to significant accumulation in plant tissues. For example, the use of 5-iodosalicylic acid and 3,5-diiodosalicylic acid in dandelion cultivation resulted in increased iodine content in both leaves and roots. mdpi.com This suggests that this compound, if present in the soil, could be taken up and accumulated by plants.
Microorganisms are central to iodine cycling, participating in its volatilization, accumulation, oxidation, and reduction. jst.go.jpnih.govjst.go.jp Certain marine bacteria, such as strains related to Flexibacter aggregans and Arenibacter troitsensis, have been identified that actively transport and accumulate iodide from their environment. nih.gov This uptake is an active process, dependent on an energy source like glucose, and is highly specific for iodide over iodate. nih.gov The concentration factor for iodide in these bacteria can be significantly high, demonstrating a powerful bioaccumulation capacity. nih.gov Fungi have also been noted for their ability to accumulate and volatilize iodine. jst.go.jp This microbial processing can influence the form and mobility of iodine in the environment, converting organic iodine into other chemical species.
| Organism Type | Iodine Source/Form | Key Process | Finding | Reference |
|---|---|---|---|---|
| Plants (General) | Iodobenzoates, Iodosalicylates | Root Uptake | Plants can absorb and translocate organic iodine compounds. | frontiersin.orgnih.gov |
| Dandelion (Taraxacum officinale) | 5-Iodosalicylic acid | Accumulation | Application of organic iodine led to significant accumulation in leaves and roots. | mdpi.com |
| Marine Bacteria (e.g., Arenibacter sp.) | Iodide (I⁻) | Active Transport & Accumulation | Demonstrated active, energy-dependent uptake and high concentration of iodide. | nih.gov |
| Filamentous Fungi | Iodine | Volatilization & Accumulation | Fungi contribute to the biogeochemical cycling of iodine. | jst.go.jp |
Chemical Genetics Approaches for Pathway Probing Using Iodinated Compounds
Chemical genetics utilizes small molecules to perturb biological pathways, offering a powerful method for functional genomics and drug discovery. The unique properties of iodinated compounds make them valuable tools in such screening approaches. A notable example is the use of p-iodobenzoic acid (4-iodobenzoic acid) to probe the lignification pathway in plants.
In a chemical genetics screen designed to identify novel inhibitors of lignin (B12514952) biosynthesis in Arabidopsis thaliana, researchers identified a compound that was processed within the plant to yield two inhibitors. nih.gov One of these active molecules was p-iodobenzoic acid. Subsequent mechanistic studies revealed that p-iodobenzoic acid specifically inhibits the activity of CINNAMATE-4-HYDROXYLASE (C4H), a key enzyme in the phenylpropanoid pathway that leads to lignin production. nih.gov This discovery showcases how a simple iodinated benzoic acid can act as a specific biological inhibitor, allowing for the dissection of a complex metabolic network. This approach provides a blueprint for how this compound could be used in similar screens to identify new protein targets or pathway regulators.
Design of Chemical Probes Incorporating Iodobenzoic Acid Scaffolds for Mechanistic Biological Studies
The iodobenzoic acid structure serves as a versatile scaffold for the design of chemical probes for mechanistic biology. The carbon-iodine bond offers a reactive handle for synthetic modifications, while the iodine atom itself can be exploited for its properties, such as its use as a heavy atom in X-ray crystallography or as a radioisotope label. wikipedia.org
For instance, 4-iodobenzoic acid has been used in the synthesis of a [hydroxy(4-carboxyphenyl)iodonium] ion, a hypervalent iodine reagent capable of cleaving a variety of alkenes. thermofisher.comchemicalbook.com Similarly, 2-iodosobenzoic acid (IBA) and its derivatives are well-established as recyclable, non-metallic oxidants used in a wide range of chemical transformations. nih.govmdpi.com These reagents are valuable for synthesizing complex molecules under mild conditions.
The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward attachment of diverse molecular fragments to the iodobenzoic acid core. This synthetic flexibility enables the construction of tailored molecular probes. A probe based on the this compound scaffold could be designed to include reporter groups (like fluorophores) or affinity tags to identify binding partners within a cell, providing a powerful tool for investigating biological mechanisms.
Q & A
Q. What advanced statistical methods are suitable for analyzing structure-activity relationship (SAR) data of this compound derivatives?
- Methodological Answer :
- Multivariate Regression : Partial Least Squares (PLS) to correlate substituent descriptors (e.g., steric, electronic) with bioactivity.
- Machine Learning : Train random forest models on PubChem BioAssay data (e.g., AID 1259351) to prioritize novel derivatives. Validate with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
